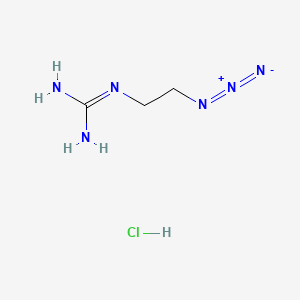
N-(2-azidoethyl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-azidoethyl)guanidine hydrochloride, also known as NAG, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, alcohol, and ether. NAG is a derivative of guanidine and contains an azide group, which is a three-atom group containing nitrogen, nitrogen, and hydrogen. NAG is a versatile compound and has been used in a number of research applications, including biochemistry, enzymology, and drug development.
作用機序
The mechanism of action of N-(2-azidoethyl)guanidine hydrochloride is not fully understood. However, it is believed that the azide group of the compound is responsible for its reactivity. The azide group is capable of forming strong covalent bonds with other molecules, which allows it to be used as a catalyst in enzymatic reactions. Furthermore, the azide group can also form hydrogen bonds with other molecules, which allows it to be used as a substrate in biochemical assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-azidoethyl)guanidine hydrochloride are not fully understood. However, it is believed that the compound is capable of binding to certain proteins and enzymes, which can lead to changes in the activity of these proteins and enzymes. Furthermore, the compound has been shown to interact with certain receptors in the body, which can lead to changes in the activity of these receptors.
実験室実験の利点と制限
N-(2-azidoethyl)guanidine hydrochloride has a number of advantages and limitations when used in lab experiments. One of the main advantages of the compound is that it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, the compound is also highly reactive and can be hazardous if not handled properly.
将来の方向性
There are a number of potential future directions for research involving N-(2-azidoethyl)guanidine hydrochloride. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in drug development. Furthermore, further research could be conducted to explore the potential of the compound as a catalyst in enzymatic reactions. Finally, further research could be conducted to explore the potential of the compound as a substrate in biochemical assays.
合成法
N-(2-azidoethyl)guanidine hydrochloride can be synthesized from guanidine hydrochloride and sodium azide. The reaction is conducted by treating guanidine hydrochloride with sodium azide in an aqueous solution. The reaction is exothermic and is usually conducted at a temperature of about 100°C. The reaction is complete after about 3 hours and yields N-(2-azidoethyl)guanidine hydrochloride as a white crystalline solid.
科学的研究の応用
N-(2-azidoethyl)guanidine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in enzymatic reactions, and as a ligand in protein-ligand interactions. It has also been used as a substrate in biochemical assays and as a reagent in drug development.
特性
IUPAC Name |
2-(2-azidoethyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N6.ClH/c4-3(5)7-1-2-8-9-6;/h1-2H2,(H4,4,5,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMXNMBKDDODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)





![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)
amine hydrochloride](/img/structure/B6610038.png)

![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)
